molecular formula C20H21N3O2 B2980157 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione CAS No. 920947-19-9

3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione

Cat. No.: B2980157
CAS No.: 920947-19-9
M. Wt: 335.407
InChI Key: WIONOZSSGWDAQC-UHFFFAOYSA-N
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Description

3-((4-(Dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione is a chemical compound offered for research and development purposes. This substance features a pyrrole-2,5-dione (maleimide) core, a structure recognized in medicinal chemistry for its potential to interact with biological targets. The compound is substituted with a phenethyl group at the 1-position and a (4-(dimethylamino)phenyl)amino moiety at the 3-position. Similar N-substituted pyrrole-2,5-dione derivatives have been investigated for their biological activity, including interactions with nuclear receptors such as the Retinoic X Receptor (RXR) and Liver X Receptor (LXR) . As such, this compound may be of interest for basic biological research, hit-to-lead optimization campaigns, and investigating novel mechanisms of action in a laboratory setting. This product is intended for use by qualified research professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(2-phenylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22(2)17-10-8-16(9-11-17)21-18-14-19(24)23(20(18)25)13-12-15-6-4-3-5-7-15/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIONOZSSGWDAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Phenethyl Group Introduction: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Dimethylamino-Substituted Phenyl Group Addition: The final step involves the coupling of the dimethylamino-substituted phenyl group to the pyrrole ring, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new organic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the pyrrole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrole-2,5-dione Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Applications/Notes
Target Compound 1-Phenethyl, 3-((4-(dimethylamino)phenyl)amino C20H22N4O2* ~354.4 Hypothesized biomedical use (e.g., kinase inhibition)
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) 1-(4-Fluorophenyl), 3,4-dichloro C10H5Cl2FNO2 276.06 Agricultural pesticide (fluoroimide)
1-Benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione 1-Benzyl, 3-chloro, 4-(4-fluoroanilino) C17H12ClFN2O2 330.74 Undisclosed (structural analog for mechanistic studies)
99mTc-Labeled DTPA Conjugate Complex acryloyl-phenoxy-DTPA derivative C37H47N5O10 745.80 Radiolabeling agent for diagnostic imaging

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Lipophilicity: The phenethyl group in the target compound may confer higher lipophilicity compared to benzyl () or fluorophenyl () substituents, influencing bioavailability.

Functional Diversity: Pyrrole-2,5-diones exhibit diverse applications, from pesticides () to radiolabeled diagnostic agents () .

Molecular Weight Trends :

  • The target compound (~354 g/mol) falls within a mid-range molecular weight compared to analogs, balancing solubility and membrane permeability.

Research Findings and Implications

  • Synthetic Strategies : highlights the use of Claisen–Schmidt condensation for synthesizing pyrrole-dione derivatives with aromatic acryloyl groups, though the target compound likely requires alternative routes due to its unique substituents .
  • Biological Activity: While fluoroimide () is a pesticide, the dimethylamino group in the target compound aligns with motifs seen in kinase inhibitors or serotonin receptor modulators, warranting further pharmacological evaluation .
  • Diagnostic Potential: Radiolabeled analogs () demonstrate the adaptability of pyrrole-diones in imaging applications, suggesting the target compound could be modified for similar uses .

Biological Activity

3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione, also known by its CAS number 920947-19-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C20H21N3O2. Its structure features a pyrrole ring substituted with a dimethylaminophenyl group and a phenethyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The reaction conditions and choice of reagents can significantly affect the yield and purity of the final product.

Antitumor Activity

Research indicates that pyrrole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. In particular, derivatives of pyrrole have been demonstrated to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, suggesting their potential as targeted therapies for cancer treatment .

Table 1: Antitumor Activity of Pyrrole Derivatives

Compound NameCell Line TestedGI50 (M)Mechanism of Action
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116, SW-6201.0–1.6 × 10^-8Inhibition of EGFR and VEGFR2
This compoundTBDTBDTBD

Anti-inflammatory Effects

In addition to antitumor activity, some studies have reported anti-inflammatory effects associated with similar pyrrole compounds. For example, research on analogues has shown their ability to reduce inflammation in lipopolysaccharide-induced BV2 cells, indicating a potential role in treating neuroinflammatory conditions .

The proposed mechanisms for the biological activity of these compounds include:

  • Inhibition of Kinase Activity : The interaction with growth factor receptors suggests that these compounds may inhibit downstream signaling pathways crucial for cancer cell proliferation.
  • Membrane Interaction : Some studies suggest that these compounds can intercalate into lipid bilayers, altering membrane properties and potentially affecting cell signaling .

Case Studies

Several case studies illustrate the effectiveness of pyrrole derivatives in clinical settings:

  • Colon Cancer Model : In vivo studies demonstrated that certain pyrrole derivatives inhibited tumor growth in chemically induced colon cancer models.
  • Breast Cancer : Compounds have shown higher efficacy against breast cancer cell lines compared to standard treatments like doxorubicin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling a phenethyl-substituted pyrrole-2,5-dione core with a 4-(dimethylamino)aniline derivative. A common approach is to use palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres. For example, analogous pyrrole derivatives have been synthesized via nitro group reduction using Pd/C and H₂ . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern of the pyrrole ring and phenethyl group. For instance, the dimethylamino group appears as a singlet near δ 2.8–3.0 ppm in ¹H NMR. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (e.g., m/z calculated for C₂₀H₂₂N₃O₂: 336.17). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and NH bending modes (~1550 cm⁻¹) .

Q. What are the primary research applications of this compound in chemical biology or medicinal chemistry?

  • Methodological Answer : The compound’s pyrrole-2,5-dione core is structurally analogous to bioactive molecules that inhibit enzymes like kinases or proteases. For example, similar derivatives have been studied for their anticancer activity via apoptosis induction or cell cycle arrest . Researchers should design assays targeting specific pathways (e.g., MAPK/ERK) and validate activity using cell viability (MTT) and flow cytometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability or bioavailability). To address this:

  • Perform ADME profiling (e.g., microsomal stability assays) to assess metabolic degradation.
  • Use molecular docking to predict binding affinities to off-target proteins.
  • Optimize formulations (e.g., liposomal encapsulation) to enhance in vivo efficacy, as demonstrated in studies on structurally related pyrrole derivatives .

Q. What statistical approaches are recommended for optimizing reaction conditions during scale-up synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) methodologies, such as factorial or response surface designs, to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can identify interactions between variables, minimizing trial runs while maximizing yield . Tools like JMP or Minitab are widely used for analyzing such datasets.

Q. What mechanistic insights exist for the compound’s interaction with biological targets, and how can these guide derivative design?

  • Methodological Answer : Computational studies (e.g., molecular dynamics simulations) reveal that the dimethylamino group enhances hydrogen bonding with active-site residues in kinases. To improve selectivity:

  • Modify substituents on the phenethyl group to reduce steric hindrance.
  • Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize π-π interactions with hydrophobic pockets .

Q. How can researchers validate the compound’s stability under physiological conditions for preclinical development?

  • Methodological Answer : Conduct forced degradation studies under acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Analyze degradation products via LC-MS/MS and compare with stability-indicating HPLC methods. For example, analogous pyrrole-diones showed <5% degradation over 24 hours at 37°C in simulated gastric fluid .

Q. What in silico tools are most effective for predicting the compound’s toxicity profile?

  • Methodological Answer : Use platforms like Schrödinger’s ToxPredict or ADMET Predictor to assess hepatotoxicity, cardiotoxicity, and mutagenicity. Prioritize derivatives with low predicted IC₅₀ values for hERG channels and CYP450 inhibition. Cross-validate predictions with zebrafish embryo toxicity assays .

Methodological Resources

  • Experimental Design : Reference CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process simulation .
  • Data Analysis : Apply statistical frameworks from Polish Journal of Chemical Technology for optimizing multi-variable experiments .
  • Biological Validation : Follow protocols in CHEM/IBiS 416 for chemical biology methods, including dose-response assays and target engagement studies .

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